molecular formula C12H19ClO2 B14360132 Dicyclopentylmethyl carbonochloridate CAS No. 91413-60-4

Dicyclopentylmethyl carbonochloridate

Cat. No.: B14360132
CAS No.: 91413-60-4
M. Wt: 230.73 g/mol
InChI Key: NNPKEEIMBNODPN-UHFFFAOYSA-N
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Description

Dicyclopentylmethyl carbonochloridate (chemical formula: C${11}$H${17}$ClO$_2$) is a chloroformate ester derived from dicyclopentylmethanol. Chloroformates (R-O-CO-Cl) are highly reactive acylating agents widely used in organic synthesis for introducing carbonate or carbamate groups. The dicyclopentylmethyl substituent imparts significant steric bulk, which influences its reactivity and stability compared to simpler chloroformates.

Properties

CAS No.

91413-60-4

Molecular Formula

C12H19ClO2

Molecular Weight

230.73 g/mol

IUPAC Name

dicyclopentylmethyl carbonochloridate

InChI

InChI=1S/C12H19ClO2/c13-12(14)15-11(9-5-1-2-6-9)10-7-3-4-8-10/h9-11H,1-8H2

InChI Key

NNPKEEIMBNODPN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C2CCCC2)OC(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclopentylmethyl carbonochloridate can be synthesized through the reaction of dicyclopentylmethanol with phosgene. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction is as follows:

[ \text{C}_5\text{H}_9\text{CH}_2\text{OH} + \text{COCl}_2 \rightarrow \text{C}_5\text{H}_9\text{CH}_2\text{OCOCl} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where dicyclopentylmethanol is continuously fed into a reaction chamber containing phosgene. The reaction is carefully controlled to maintain the desired temperature and pressure, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Dicyclopentylmethyl carbonochloridate undergoes several types of chemical reactions, including:

    Substitution Reactions: The carbonochloridate group can be substituted by various nucleophiles, such as amines, alcohols, and thiols, to form corresponding esters, amides, and thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form dicyclopentylmethanol and hydrochloric acid.

Common Reagents and Conditions

    Amines: React with this compound to form amides.

    Alcohols: React to form esters.

    Thiols: React to form thioesters.

    Water: Causes hydrolysis.

Major Products

The major products formed from these reactions include dicyclopentylmethyl esters, amides, and thioesters, depending on the nucleophile used.

Scientific Research Applications

Dicyclopentylmethyl carbonochloridate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of drug delivery systems and prodrugs.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dicyclopentylmethyl carbonochloridate involves its reactivity with nucleophiles. The carbonochloridate group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce the dicyclopentylmethyl group into target molecules.

Comparison with Similar Compounds

Comparison with Similar Carbonochloridate Compounds

The following table compares dicyclopentylmethyl carbonochloridate with structurally and functionally related carbonochloridates, emphasizing substituent effects, reactivity, and applications:

Compound Substituent (R) Molecular Formula Molecular Weight (g/mol) Reactivity Profile Applications
This compound Dicyclopentylmethyl C${11}$H${17}$ClO$_2$ 216.7 Moderate reactivity due to steric hindrance; stable under anhydrous conditions Synthesis of sterically hindered carbamates or carbonates
Trichloromethyl carbonochloridate Trichloromethyl (CCl$_3$) C$2$Cl$4$O$_2$ 197.8 High electrophilicity; rapid reaction with nucleophiles (e.g., amines, alcohols) Intermediate in pesticide and pharmaceutical synthesis
Benzyl carbonochloridate (5a–5c) 4-Boronobenzyl derivatives C${14}$H${16}$BClO$_4$ 308.5 (5a) Tunable reactivity based on substituents (e.g., methyl, fluoro); stable in boronate form Precursors for Suzuki-Miyaura cross-coupling reactions
4-Nitrophenyl carbonochloridate 4-Nitrophenyl C$7$H$4$ClNO$_4$ 201.6 Extremely reactive due to electron-withdrawing nitro group; hydrolyzes rapidly Activating agent in peptide synthesis; acylation of sensitive substrates
1-Phenylethyl carbonochloridate 1-Phenylethyl C$9$H$9$ClO$_2$ 184.6 Moderate reactivity; stereoelectronic effects influence reaction pathways Cross-electrophile coupling reactions; asymmetric synthesis

Key Findings:

Steric Effects : The dicyclopentylmethyl group reduces nucleophilic attack at the carbonyl carbon, making it less reactive than trichloromethyl or 4-nitrophenyl derivatives. This steric shielding is advantageous in selective acylations .

Electronic Effects: Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl carbonochloridate) enhance electrophilicity, while electron-donating groups (e.g., boronate in 5a–5c) stabilize intermediates for cross-coupling .

Stability : Bulky substituents like dicyclopentylmethyl improve stability against hydrolysis compared to aryl or aliphatic analogs, enabling storage under inert conditions .

Research Findings and Case Studies

  • Synthetic Utility: Benzyl carbonochloridates (5a–5c) with boronate esters were synthesized via phosgenation of substituted benzyl alcohols. Their NMR spectra confirmed substituent-dependent chemical shifts (e.g., δ 7.8–8.2 ppm for aromatic protons) .
  • Reactivity in Cross-Coupling: 1-Phenylethyl carbonochloridate demonstrated unique reactivity in nickel-catalyzed cross-electrophile coupling, achieving C–O bond activation with aryl iodides .
  • Toxicity and Handling : Chloroformates are corrosive and moisture-sensitive. Safety protocols (e.g., anhydrous synthesis, PPE) are critical, as highlighted in safety data sheets for related compounds .

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